(R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate
Overview
Description
®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate is a chemical compound with the molecular formula C12H13F2NO3 It is known for its unique structural features, which include an acetamido group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-2-amino-3-methylbutanoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2,5-difluorobenzaldehyde with ®-2-amino-3-methylbutanoic acid under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to form the final product, ®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: ®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed to convert the acetamido group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation Products: Hydroxylated derivatives or oxides.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of difluorophenyl-containing compounds with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- ®-Methyl 2-acetamido-3-(2,4-difluorophenyl)propanoate
- ®-Methyl 2-acetamido-3-(3,5-difluorophenyl)propanoate
- ®-Methyl 2-acetamido-3-(2,6-difluorophenyl)propanoate
Comparison:
- Structural Differences: The position of the fluorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical and biological properties.
- Unique Features: ®-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-(2,5-difluorophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-7(16)15-11(12(17)18-2)6-8-5-9(13)3-4-10(8)14/h3-5,11H,6H2,1-2H3,(H,15,16)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYHZGDYKCCAY-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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